N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide
Description
N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzoyl group and a thiophene moiety
Properties
IUPAC Name |
N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-19-16(22)14-11-21(7-8-25-14)18(24)12-4-2-5-13(10-12)20-17(23)15-6-3-9-26-15/h2-6,9-10,14H,7-8,11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXONTWMVFDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(CCO1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 3-aminobenzoyl chloride to form the intermediate compound. This intermediate is subsequently reacted with N-methylmorpholine-2-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-based Compounds: Such as thiophene-2-carboxamide derivatives.
Morpholine-based Compounds: Including N-methylmorpholine derivatives.
Benzoyl Compounds: Such as benzoyl chloride derivatives.
Uniqueness
N-methyl-4-[3-(thiophene-2-carbonylamino)benzoyl]morpholine-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring enhances its potential for electronic applications, while the morpholine ring contributes to its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
